Cas no 2192745-52-9 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropylpyrimidinyl group and a benzofuran ring, offers favorable properties for drug development. This compound exhibits high specificity and efficacy in various biological processes, making it a promising candidate for therapeutic applications.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide structure
2192745-52-9 structure
商品名:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
CAS番号:2192745-52-9
MF:C18H17N3O3
メガワット:323.345884084702
CID:5338088

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-((6-cyclopropylpyrimidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
    • インチ: 1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22)
    • InChIKey: QFPQKUAEFSWGSB-UHFFFAOYSA-N
    • ほほえんだ: O1C2C(=CC=CC=2C=C1C(NCC1=CC(C2CC2)=NC=N1)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 457
  • トポロジー分子極性表面積: 77.2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6496-1424-50mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
50mg
$160.0 2023-09-08
Life Chemicals
F6496-1424-5mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
5mg
$69.0 2023-09-08
Life Chemicals
F6496-1424-30mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
30mg
$119.0 2023-09-08
Life Chemicals
F6496-1424-2μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6496-1424-20mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
20mg
$99.0 2023-09-08
Life Chemicals
F6496-1424-100mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
100mg
$248.0 2023-09-08
Life Chemicals
F6496-1424-1mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
1mg
$54.0 2023-09-08
Life Chemicals
F6496-1424-40mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
40mg
$140.0 2023-09-08
Life Chemicals
F6496-1424-25mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
25mg
$109.0 2023-09-08
Life Chemicals
F6496-1424-4mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
2192745-52-9
4mg
$66.0 2023-09-08

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide 関連文献

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 2192745-52-9)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2192745-52-9, represents a fusion of structural complexity and potential biological activity, making it a subject of intense study in modern medicinal chemistry. The molecular structure incorporates a pyrimidine core, which is a common motif in many bioactive molecules, alongside a benzofuran moiety that contributes to its unique pharmacophoric properties.

The< strong>N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide molecule exhibits a rich chemical profile that positions it as a promising candidate for further exploration in drug discovery. The presence of the cyclopropyl group in the pyrimidine ring enhances the compound's steric hindrance, potentially influencing its binding interactions with biological targets. Additionally, the methoxy group at the 7-position of the benzofuran ring adds another layer of functional diversity, which can be exploited to modulate its pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies indicate that the< strong>N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide may interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies suggest that it could bind to proteins associated with cancer cell proliferation and inflammation, offering a potential therapeutic window for treating these conditions.

The benzofuran scaffold is particularly noteworthy, as it is known to be present in several FDA-approved drugs due to its ability to enhance bioavailability and metabolic stability. In the context of< strong>N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, this moiety may contribute to the compound's solubility and distribution within biological systems, thereby influencing its overall efficacy.

Moreover, the pyrimidine ring is a well-documented pharmacophore in medicinal chemistry, often found in antiviral and anticancer agents. The incorporation of a cyclopropyl substituent into this core structure introduces additional conformational constraints, which can fine-tune the compound's interactions with biological targets. This structural feature has been leveraged in other drug candidates to improve selectivity and reduce off-target effects.

In vitro studies have begun to unravel the potential pharmacological profile of< strong>N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide. Initial experiments suggest that it exhibits moderate activity against certain cancer cell lines, possibly through inhibition of key signaling pathways. However, further research is needed to fully elucidate its mechanism of action and to assess its potential as a lead compound for drug development.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only facilitate the assembly of the molecule but also allow for structural modifications that can optimize its biological activity.

The< strong>7-methoxy group on the benzofuran ring is particularly interesting from a chemical perspective. Methoxy substitution often enhances lipophilicity while maintaining metabolic stability, making it a favorable modification in drug design. In< strong>N-(6-cyclopropylpyrimidin-4-ylmethyl)-7-methoxy-l-benzofuran-l-carboxamide, this group may play a crucial role in determining its pharmacokinetic properties.

Recent publications highlight the importance of structural diversity in drug discovery programs. The< strong>N-(6-cyclopropylpyrimidin-l 4-ylmethyl)-7-methoxy-l-benzofuran-l-carboxamide molecule exemplifies how combining different pharmacophoric elements can lead to novel compounds with unique therapeutic potential. Its combination of a pyrimidine core, cyclopropyl substitution, and methoxy-functionalized benzofuran moiety makes it a structurally intriguing entity worthy of further investigation.

The chemical community continues to explore innovative ways to leverage computational tools for drug design. Machine learning algorithms and artificial intelligence are being used to predict molecular properties and optimize synthetic routes for complex compounds like< strong>N-(6-cyclopropylpyrimidin-l 4-ylmethyl)-7-methoxy-l-benzofuran-l-carboxamide. These advancements are accelerating the discovery process and enabling researchers to identify promising candidates more rapidly than ever before.

In conclusion, N-[(6-cyclopropylpyrimidin-l 4-ylmethyl)]-(7-methoxy-l-benzofuran-l-carboxamide) (CAS No.< strong>2192745- 52- 9) represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable asset in ongoing pharmaceutical research efforts. As more data becomes available from both computational and experimental studies, our understanding of this compound's potential will continue to evolve, paving the way for new treatments targeting various diseases.

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